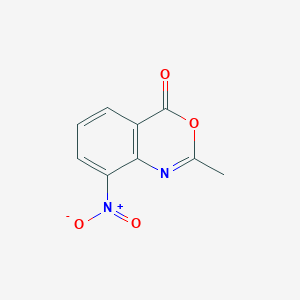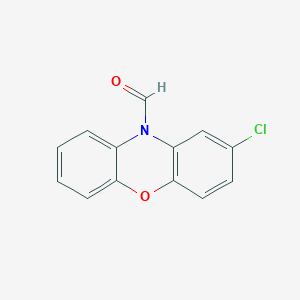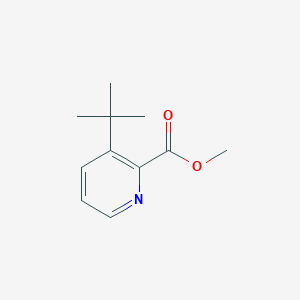
Methyl 3-(tert-butyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(tert-butyl)picolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid. This compound features a methyl ester group attached to the 3-position of the picolinic acid ring, with a tert-butyl group at the same position. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)picolinate typically involves the esterification of 3-(tert-butyl)picolinic acid. One common method is the reaction of 3-(tert-butyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(tert-butyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The picolinic acid ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the picolinic acid ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(tert-butyl)picolinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its picolinic acid moiety is known to interact with metal ions, making it useful in metalloprotein research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. The compound’s ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: this compound can be used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of Methyl 3-(tert-butyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The picolinic acid moiety can chelate metal ions, influencing the activity of metalloproteins. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can then interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(tert-butyl)benzoate: Similar in structure but with a benzoic acid core instead of picolinic acid.
Methyl 3-(tert-butyl)nicotinate: Contains a nicotinic acid core, differing in the position of the nitrogen atom on the ring.
Methyl 3-(tert-butyl)isonicotinate: Another isomer with the nitrogen atom in a different position on the ring.
Uniqueness
Methyl 3-(tert-butyl)picolinate is unique due to the presence of the picolinic acid core, which provides distinct chemical properties and reactivity. The tert-butyl group adds steric hindrance, influencing the compound’s interactions and stability. This combination of features makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-5-7-12-9(8)10(13)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
PHWLQFDUNVMAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

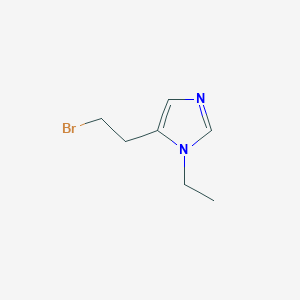
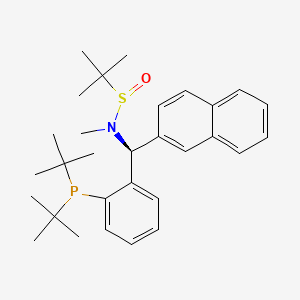
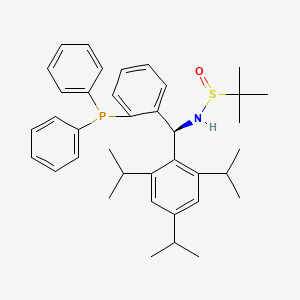

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
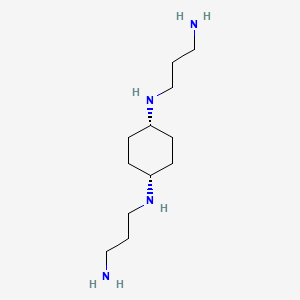

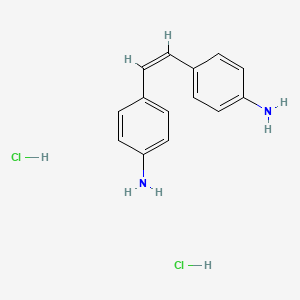
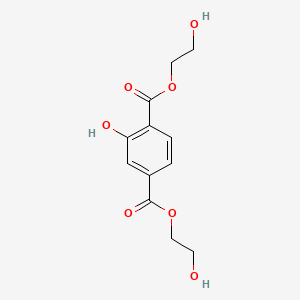
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
